molecular formula C19H15N3O4 B12498260 N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide

N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide

Katalognummer: B12498260
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: UKWSYAQQHFETCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7400(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide is a complex organic compound with a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide involves multiple steps. One common method starts with the preparation of the tricyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the benzyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0(2,6)]dec-4-ene
  • 1-(9-Ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0(2,6)]dec-4-en-8-yl)-ethanone

Uniqueness

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide is unique due to its specific tricyclic structure and the presence of both benzyl and acetamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C19H15N3O4

Molekulargewicht

349.3 g/mol

IUPAC-Name

N-benzyl-2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H15N3O4/c23-15(20-10-12-6-2-1-3-7-12)11-22-18(24)17-16(21-19(22)25)13-8-4-5-9-14(13)26-17/h1-9H,10-11H2,(H,20,23)(H,21,25)

InChI-Schlüssel

UKWSYAQQHFETCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.